molecular formula C16H14O4 B010768 3-Acetoxy-4'-methoxybenzophenone CAS No. 108897-14-9

3-Acetoxy-4'-methoxybenzophenone

Cat. No. B010768
M. Wt: 270.28 g/mol
InChI Key: WOFZSLPUKCJFAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 3-Acetoxy-4'-methoxybenzophenone involves photochemical synthesis methods and reactions with various reagents to produce functionalized benzophenones. For example, the photo-Fries rearrangement of p-Methoxyphenyl o-acetoxybenzoate yields 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, demonstrating the chemical reactivity and synthetic pathways involved in producing related compounds (Diaz-Mondejar & Miranda, 1982).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction and DFT calculations reveals detailed geometric and electronic properties of compounds like 3-Acetoxy-4'-methoxybenzophenone. Studies often focus on optimizing structural parameters, analyzing vibrational frequencies, and exploring the molecule's conformational space for the most stable conformers (Joseph et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 3-Acetoxy-4'-methoxybenzophenone derivatives include various substitutions, acylations, and coupling reactions that demonstrate the compound's versatility. For instance, the acylation of aminophenols with methoxybenzoylchloride yields derivatives that highlight the compound's reactivity and potential for forming complex structures (Karabulut et al., 2014).

Physical Properties Analysis

The analysis of physical properties includes studying the compound's thermodynamic behavior, phase transitions, and solubility. Techniques such as differential scanning calorimetry (DSC) and vapor pressure osmometry (VPO) are utilized to determine molecular weights and the energy dynamics of the compound under various conditions (Patel et al., 2007).

Chemical Properties Analysis

Chemical property analysis explores the compound's reactivity, stability, and interactions with other molecules. Investigations into the electron density, molecular electrostatic potential surfaces, and intramolecular charge transfers provide insights into the compound's chemical behavior and its potential interactions in various chemical environments (Demir et al., 2015).

Scientific Research Applications

  • Selective Herbicidal Activity

    • Application : 3, 3′-Dimethyl-4-methoxybenzophenone (a related compound) has been studied for its selective herbicidal activity .
    • Method : The chemical was applied to rice and barnyardgrass to examine its selective herbicidal action. Differences were observed in the rates and amounts of absorption and translocation between the two plants .
    • Results : The study suggested that one of the main factors for the selective action of the chemical is the differences in the rate and amount of absorption and translocation of the chemical between rice and barnyardgrass .
  • UV Protection

    • Application : Oxybenzone or benzophenone-3 (a related compound) is widely used in sunscreen formulations, plastics, toys, furniture finishes, and other products to limit UV degradation .
    • Method : The compound is mixed into various products during their manufacturing process to provide UV protection .
    • Results : The compound has been effective in limiting UV degradation, but its use is under scrutiny due to potential environmental impact and safety concerns .

Safety And Hazards

Safety considerations are crucial:



  • Toxicity : Evaluate potential toxicity based on available data.

  • Handling Precautions : Use appropriate protective equipment during handling.

  • Environmental Impact : Assess environmental risks.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate any pharmacological effects.

  • Applications : Explore potential applications in materials science, medicine, or other fields.

  • Improved Synthesis : Develop efficient synthetic routes.


properties

IUPAC Name

[3-(4-methoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-15-5-3-4-13(10-15)16(18)12-6-8-14(19-2)9-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFZSLPUKCJFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641619
Record name 3-(4-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-4'-methoxybenzophenone

CAS RN

108897-14-9
Record name 3-(4-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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